molecular formula C10H13N5O3S B2877948 N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine CAS No. 338417-37-1

N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine

Cat. No.: B2877948
CAS No.: 338417-37-1
M. Wt: 283.31
InChI Key: PPTMAQVREWJZDP-UHFFFAOYSA-N
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Description

The compound N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine features a 1,2,3,4-tetrazole core substituted at the 1-position with a 4-methoxyphenylsulfonyl group and at the 5-position with a dimethylamine moiety.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N,N-dimethyltetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O3S/c1-14(2)10-11-12-13-15(10)19(16,17)9-6-4-8(18-3)5-7-9/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPTMAQVREWJZDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NN=NN1S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{1-[(4-methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, mechanisms of action, and various biological activities associated with this compound, supported by data tables and relevant case studies.

1. Synthesis and Structural Characteristics

The compound can be synthesized through the reaction of phenylsulfonyl chloride with 5-amino-1H-tetrazole in the presence of a base such as triethylamine. The final product is obtained by treating the intermediate with dimethylamine. The structure features a tetrazole ring linked to a phenylsulfonyl group , which enhances its biological activity through various molecular interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The phenylsulfonyl group increases binding affinity, while the tetrazole ring facilitates hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.

3.1 Antibacterial Activity

Research indicates that compounds bearing similar structural motifs exhibit significant antibacterial properties. For instance, derivatives of sulfonamides have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis with IC50 values indicating effective inhibition . Although specific data for this compound is limited, its structural analogs suggest potential efficacy against bacterial strains.

3.2 Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in various studies:

Compound Target Enzyme IC50 (μM) Reference
7lAcetylcholinesterase2.14 ± 0.003
7mUrease0.63 ± 0.001
7nUrease2.17 ± 0.006

These findings highlight the compound's potential in therapeutic applications targeting enzyme-related conditions.

3.3 Antioxidant Activity

Compounds with tetrazole rings have been studied for their antioxidant properties. They may act by scavenging free radicals or modulating oxidative stress pathways . While specific data on this compound is not available, related compounds have demonstrated promising results in cellular models.

4. Case Studies and Research Findings

A recent study evaluated a series of sulfonamide derivatives for their pharmacological effectiveness. The results indicated that compounds similar to this compound exhibited strong inhibitory activity against urease and acetylcholinesterase . This suggests that modifications to the sulfonamide structure can yield compounds with enhanced biological activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and physicochemical differences between the target compound and analogous tetrazole derivatives:

Compound Name Substituent on Tetrazole Molecular Formula Molecular Weight Key Features Source
N-{1-[(4-Methoxyphenyl)sulfonyl]-1H-1,2,3,4-tetraazol-5-yl}-N,N-dimethylamine 4-Methoxyphenylsulfonyl Inferred C₁₀H₁₂N₅O₃S Inferred ~298.3 Sulfonyl group enhances polarity; methoxy may improve solubility. -
N-[1-(2,4-Dichlorobenzyl)-1H-1,2,3,4-tetraazol-5-yl]-N,N-dimethylamine 2,4-Dichlorobenzyl C₁₀H₁₁Cl₂N₅ 272.13 Halogenated substituent increases lipophilicity; potential pesticidal activity.
N,N-Dimethyl-1-(2-pyrimidinyl)-1H-1,2,3,4-tetrazol-5-amine Pyrimidin-2-yl C₇H₉N₇ 191.19 Heteroaromatic substituent may enhance π-π interactions in binding.
N,N-Dimethyl-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3,4-tetrazol-5-amine 4-(Trifluoromethoxy)phenyl C₁₀H₁₀F₃N₅O 273.21 Trifluoromethoxy group improves metabolic stability and electron-withdrawing effects.

Key Observations:

Substituent Effects on Properties :

  • The 4-methoxyphenylsulfonyl group in the target compound introduces a polar sulfonyl moiety, likely improving aqueous solubility compared to halogenated (e.g., 2,4-dichlorobenzyl in ) or trifluoromethoxy (in ) analogs. The methoxy group’s electron-donating nature contrasts with the electron-withdrawing effects of halogens or trifluoromethoxy groups.
  • Pyrimidinyl substituents () may facilitate interactions with biological targets via hydrogen bonding or aromatic stacking, whereas sulfonyl groups are more commonly associated with enzyme inhibition (e.g., sulfonamide drugs).

Molecular Weight and Complexity :

  • The target compound’s inferred molecular weight (~298.3) is higher than the dichlorobenzyl (272.13) and pyrimidinyl (191.19) analogs due to the sulfonyl and methoxy groups. This could influence pharmacokinetic properties like membrane permeability.

Biological Activity: While the target compound’s activity is unspecified, structurally related compounds exhibit diverse applications. For example, dichlorobenzyl derivatives () are marketed as research chemicals, and trifluoromethoxy-substituted tetrazoles () are explored for pesticidal uses.

Synthetic Accessibility :

  • Halogenated or trifluoromethoxy-substituted analogs () may require specialized reagents (e.g., chlorinated benzyl halides or trifluoromethylation agents), whereas the target compound’s synthesis would involve sulfonylation of a tetrazole precursor, a common reaction in heterocyclic chemistry.

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